molecular formula C10H10F2O B15252675 1,1-Difluoro-1-(4-methylphenyl)propan-2-one

1,1-Difluoro-1-(4-methylphenyl)propan-2-one

Cat. No.: B15252675
M. Wt: 184.18 g/mol
InChI Key: WPZIOGXAEOGHJL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one typically involves the fluorination of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylacetophenone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial production methods may involve similar fluorination techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

1,1-Difluoro-1-(4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Difluoro-1-(4-methylphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Difluoro-1-(4-methylphenyl)propan-2-one involves its interaction with various molecular targets depending on the context of its use. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent modification or non-covalent binding. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing pathways involved in metabolic processes or signal transduction .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1,1-difluoro-1-(4-methylphenyl)propan-2-one

InChI

InChI=1S/C10H10F2O/c1-7-3-5-9(6-4-7)10(11,12)8(2)13/h3-6H,1-2H3

InChI Key

WPZIOGXAEOGHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)C)(F)F

Origin of Product

United States

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